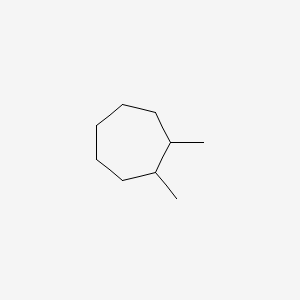
Basic blue 77
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Basic Blue 77: , also known by its chemical name C.I. This compound , is a synthetic dye belonging to the class of cationic dyes. It is primarily used in the textile industry for dyeing acrylic fibers, but it also finds applications in other industries such as paper and leather. The compound is known for its vibrant blue color and excellent dyeing properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Basic Blue 77 typically involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base , which is then reduced to yield the final dye product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic medium (e.g., hydrochloric acid)
Reaction Time: Several hours
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves:
- Mixing N,N-dimethylaniline and formaldehyde in the presence of an acid catalyst.
- Heating the mixture to the desired temperature and maintaining it for the required reaction time.
- Isolating the dye by filtration and washing to remove impurities.
- Drying and milling the dye to obtain the final product in powder form.
Analyse Des Réactions Chimiques
Types of Reactions: Basic Blue 77 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products.
Reduction: Reduction of the dye can lead to the formation of leuco compounds.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium dithionite, zinc dust
Substitution Reagents: Halogens, nitro compounds
Major Products:
Oxidation Products: Various oxidized derivatives of the dye
Reduction Products: Leuco compounds
Substitution Products: Halogenated or nitro-substituted derivatives
Applications De Recherche Scientifique
Basic Blue 77 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the dyeing of textiles, paper, and leather.
Mécanisme D'action
The mechanism of action of Basic Blue 77 involves its interaction with various molecular targets. In biological systems, the dye binds to nucleic acids and proteins, allowing it to stain cells and tissues. The dye’s cationic nature facilitates its interaction with negatively charged cellular components. In photodynamic therapy, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparaison Avec Des Composés Similaires
Basic Blue 77 can be compared with other similar cationic dyes, such as:
Basic Blue 9 (Methylene Blue): Known for its use in medical diagnostics and treatment of methemoglobinemia.
Basic Blue 41: Used in textile dyeing and has similar dyeing properties to this compound.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts excellent dyeing properties and stability. Its ability to bind to various substrates and its vibrant blue color make it a preferred choice in many applications.
Conclusion
This compound is a versatile synthetic dye with a wide range of applications in various fields. Its preparation involves well-defined synthetic routes and industrial production methods. The dye undergoes several chemical reactions, making it useful in different scientific research applications. Its mechanism of action and comparison with similar compounds highlight its uniqueness and importance in the industry.
Propriétés
Numéro CAS |
12270-15-4 |
|---|---|
Formule moléculaire |
C20H25Cl2NO |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



